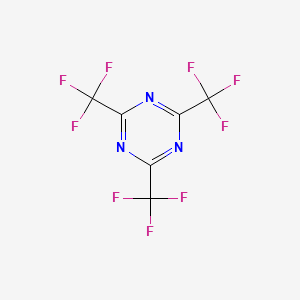

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGBKABSSSIRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190270 | |

| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-66-1 | |

| Record name | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYR9NXU32Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and properties of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Introduction

This compound, a symmetrically substituted s-triazine, is a highly fluorinated heterocyclic compound with the chemical formula C₆F₉N₃.[1][2] The presence of nine fluorine atoms imparts unique chemical and physical properties, making it a compound of significant interest in various fields of research and development. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characteristics, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

The primary and most cited method for the synthesis of this compound involves the fluorination of 2,4,6-tris(trichloromethyl)-1,3,5-triazine.

Halogen Exchange Fluorination

This well-established protocol utilizes a mixture of antimony trifluoride (SbF₃) and antimony trichloride (SbCl₃) as the fluorinating agent, with chlorine gas passed through the heated mixture.

Experimental Protocol:

-

Apparatus Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser with a distillation head is assembled.

-

Reagent Preparation: A mixture of 800 g of antimony trifluoride and 105 g of antimony trichloride is heated to 150°C.

-

Chlorination: Gaseous chlorine (100 g) is passed through the hot antimony salt mixture.

-

Addition of Starting Material: 500 g of 2,4,6-tris(trichloromethyl)-1,3,5-triazine is added portion-wise over 4 hours to the stirred, hot, chlorine-saturated antimony mixture.

-

Reaction and Reflux: After the addition is complete, the reaction mixture is maintained at a gentle boil for 30-120 minutes.[3]

-

Fractional Distillation: The product is isolated by fractional distillation at a reflux ratio of 10:1. Two main fractions are collected: one boiling at 98-105°C and a second at 105-125°C.

-

Refluorination: The second, higher-boiling fraction is subjected to a second round of fluorination with a fresh chlorine-saturated mixture of antimony trifluoride (500 g) and antimony trichloride (105 g) to improve the yield.

-

Final Purification: The combined fractions containing the desired product are redistilled to yield this compound with a boiling point of 98-100°C. The total yield is approximately 49%.[3]

Causality Behind Experimental Choices:

-

Antimony Trifluoride (SbF₃): This is the primary source of fluorine for the halogen exchange reaction.

-

Antimony Trichloride (SbCl₃): Acts as a catalyst and helps to maintain a molten state for the reaction mixture.

-

Chlorine Gas: The addition of chlorine is crucial as it activates the antimony trifluoride, forming more reactive antimony chlorofluoride species (e.g., SbCl₂F₃), which are more effective fluorinating agents.

-

Fractional Distillation: This is essential for separating the desired product from unreacted starting material, partially fluorinated intermediates, and byproducts.

-

Refluorination: The second fluorination step is a key process optimization to drive the reaction to completion and maximize the yield of the fully fluorinated product.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are largely dictated by the high degree of fluorination.

| Property | Value | Reference |

| Molecular Formula | C₆F₉N₃ | [1][2] |

| Molecular Weight | 285.07 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -24.7 °C | [5][6] |

| Boiling Point | 98.3-98.5 °C at 748 mmHg | [5] |

| Density | 1.596 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.313 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C-F and C=N bonds within the triazine ring.[1]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2][7] The exact mass is reported as 284.99485 g/mol .[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most informative technique for this compound, showing a single resonance characteristic of the trifluoromethyl groups attached to the triazine ring.

Reactivity and Applications

The electron-withdrawing nature of the three trifluoromethyl groups significantly influences the reactivity of the triazine ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in various applications.

-

Precursor for other Triazine Derivatives: It serves as a building block for the synthesis of other substituted triazines. For example, it reacts with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate to produce 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine.[8]

-

Battery Electrolytes: this compound is utilized as a secondary battery electrolyte in power storage systems.[5][9]

-

Crosslinking Agents: Triazine-based compounds are employed as crosslinking agents in perfluoroelastomers (FFKM), enhancing their performance in extreme chemical and thermal environments.[10]

-

Heat Transfer Media: The high thermal stability and resistance to oxidative and reductive degradation of fluorinated 1,3,5-triazines make them valuable as heat transfer media, coolants, and moderators.[11]

-

Covalent Organic Frameworks (COFs): Fluorinated triazine derivatives are used in the fabrication of COFs for applications such as selective extraction of fluoroquinolones from milk.[12]

Caption: Key applications of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][8]

-

Eye and Skin Irritation: Causes serious eye irritation and may cause skin irritation.[1][8]

-

Respiratory Irritation: May cause respiratory irritation.[1][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][13] Avoid contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[4][8]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8] The recommended storage temperature is 2-8°C.[5][6] It is sensitive to air and moisture.[8]

-

Incompatibilities: Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4][8]

Conclusion

This compound is a versatile and highly reactive fluorinated compound with a growing number of applications in materials science and energy storage. Its synthesis, while requiring careful handling of hazardous reagents, is well-documented. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and industrial settings.

References

- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound CAS#: 368-66-1 [m.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 98% [cymitquimica.com]

- 9. This compound | 368-66-1 [chemicalbook.com]

- 10. exfluor.com [exfluor.com]

- 11. US2981734A - Perfluoroalkyl triazines - Google Patents [patents.google.com]

- 12. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (CAS 368-66-1). While direct biological activity data for this specific compound is not extensively documented in publicly available literature, this guide will explore its potential in drug development based on the well-established roles of the 1,3,5-triazine scaffold and the unique properties conferred by trifluoromethyl substitution in medicinal chemistry. This document is intended to serve as a foundational resource to stimulate further investigation and application of this intriguing molecule.

Core Molecular Identity and Physicochemical Properties

This compound is a symmetrically substituted heterocyclic compound. The central 1,3,5-triazine ring is a nitrogen-containing heterocycle that serves as a versatile scaffold in various chemical applications. The three trifluoromethyl (-CF3) groups significantly influence the molecule's properties.

Synonyms: 2,4,6-Tris(trifluoromethyl)-s-triazine, TTT[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 368-66-1 | [2][3] |

| Molecular Formula | C₆F₉N₃ | [1] |

| Molecular Weight | 285.07 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | |

| Melting Point | -24.7 °C | [5] |

| Boiling Point | 98.3-98.5 °C at 748 mmHg | [2] |

| Density | 1.596 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.313 | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the fluorination of a corresponding trichloromethyl-substituted triazine.

Synthetic Pathway: Halogen Exchange Fluorination

The primary synthetic route involves the reaction of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine with a fluorinating agent, such as antimony trifluoride, often in the presence of a catalyst like antimony trichloride and chlorine gas.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Materials:

-

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

-

Antimony trifluoride (SbF₃)

-

Antimony trichloride (SbCl₃)

-

Chlorine gas (Cl₂)

-

Apparatus for fractional distillation

Procedure:

-

To a stirred mixture of 800 g of antimony trifluoride and 105 g of antimony trichloride, which has been saturated with gaseous chlorine (100 g) at 150 °C, add 500 g of 2,4,6-tris(trichloromethyl)-1,3,5-triazine in portions over 4 hours. The reaction apparatus should be equipped with a reflux condenser.

-

After the addition is complete, maintain the mixture at a gentle boil for 30-120 minutes.

-

Proceed with fractional distillation at a reflux ratio of 10:1 to collect two fractions: one boiling at 98-105 °C and a second at 105-125 °C.

-

The second fraction should be re-fluorinated with a fresh mixture of chlorine-saturated antimony trifluoride (500 g) and antimony trichloride (105 g). Higher-boiling fractions from subsequent distillations can also be subjected to re-fluorination to improve the overall yield.

-

The combined fractions of this compound are collected, with a boiling point of 98-100 °C.

Chemical Reactivity and Potential for Drug Development

The reactivity of the 1,3,5-triazine core is a key aspect of its utility as a scaffold in medicinal chemistry. The presence of three strongly electron-withdrawing trifluoromethyl groups significantly influences the reactivity of the triazine ring in CAS 368-66-1.

Nucleophilic Aromatic Substitution (SNAr)

The 1,3,5-triazine ring is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of the derivatization of triazine-based compounds. While the trifluoromethyl groups are not leaving groups in the same way as halogens, their powerful electron-withdrawing nature activates the triazine ring towards nucleophilic attack. However, direct substitution of a trifluoromethyl group is not a typical reaction pathway under standard nucleophilic substitution conditions.

The more common strategy for creating diverse libraries of triazine derivatives for drug discovery involves starting with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and sequentially substituting the chlorine atoms with various nucleophiles such as amines, thiols, and alcohols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of unsymmetrical triazines.[6][7]

Caption: Controlled synthesis of tri-substituted triazines from cyanuric chloride.

The Role of Trifluoromethyl Groups in Drug Design

The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a widely employed strategy in modern drug discovery.[4][8][9][10] These groups can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of a molecule.[8]

Key Advantages of Trifluoromethyl Groups:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life of a drug.[8]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, potentially leading to better oral bioavailability and tissue distribution.[8]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can in turn influence drug-target binding interactions.[8]

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Given these properties, this compound can be viewed as a potentially valuable, albeit synthetically challenging, core for the development of novel therapeutics. Its high fluorine content could impart significant metabolic stability and lipophilicity to any derived compounds.

Potential Therapeutic Applications of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. Various substituted 1,3,5-triazines have been investigated for a wide range of therapeutic applications, including:

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active triazines, combined with the presence of the advantageous trifluoromethyl groups, suggests that it could be a valuable starting point for the design and synthesis of new therapeutic agents.

Spectroscopic Data

A summary of available spectroscopic data for the characterization of this compound is provided below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+) consistent with C₆F₉N₃ | [1][14] |

| ¹³C NMR | Data available from commercial suppliers. | [4] |

| ¹⁹F NMR | Expected to show a single resonance for the nine equivalent fluorine atoms of the three CF₃ groups. | [15] |

| Infrared (IR) Spectroscopy | Data available from public databases. | [4] |

| Raman Spectroscopy | Data available from public databases. | [4] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory setting.

Hazard Classifications:

-

Acute toxicity (Oral, Dermal, Inhalation)[2]

-

Serious eye irritation[2]

-

Specific target organ toxicity (single exposure) - Respiratory system[2]

Recommended Personal Protective Equipment (PPE):

-

Eyeshields and face shield[2]

-

Chemical-resistant gloves[2]

-

Appropriate respirator (e.g., type ABEK (EN14387) filter)[2]

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep container tightly closed.

-

Recommended storage temperature: 2-8°C.[5]

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids and bases

Conclusion

This compound is a fluorinated heterocyclic compound with a unique combination of a versatile triazine core and metabolically robust trifluoromethyl groups. While its direct biological applications are yet to be extensively explored, its chemical properties make it a compound of interest for further investigation in medicinal chemistry and materials science. The synthetic accessibility, albeit under specific conditions, and the potential for the trifluoromethyl groups to impart favorable pharmacokinetic properties, position this molecule as a potentially valuable, yet underutilized, building block for the design of novel bioactive compounds. Further research into the reactivity of the trifluoromethyl-substituted triazine ring and screening for biological activity are warranted to fully unlock the potential of this compound in drug discovery and development.

References

- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. This compound, 98% 5 g | Request for Quote [thermofisher.com]

- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 368-66-1 [m.chemicalbook.com]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciensage.info [sciensage.info]

- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US8722674B2 - 1,3,5-triazine-2,4,6-triamine compound or pharmaceutical acceptable salt thereof, and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 14. 2,4,6-Tris(trifluormethyl)-1,3,5-triazin - [sigmaaldrich.com]

- 15. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Introduction

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, with CAS number 368-66-1, is a highly fluorinated heterocyclic compound.[1] Its structure consists of a central 1,3,5-triazine ring symmetrically substituted with three trifluoromethyl (-CF₃) groups. This unique arrangement of a nitrogen-rich aromatic core and potent electron-withdrawing substituents imparts significant chemical and thermal stability, making it a molecule of interest in materials science, as a stable electrolyte component in batteries, and as a versatile building block in synthetic chemistry.

Accurate structural elucidation and purity assessment are paramount for these applications. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the molecular weight and elemental formula of a compound. For this compound (C₆F₉N₃), the exact mass is 284.99485 g/mol .[2] The electron ionization (EI) mass spectrum provides unambiguous confirmation of the molecular ion and offers insights into its stability and fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument, often via a Gas Chromatography (GC) inlet to ensure sample purity.

-

Ionization : The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•).

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[1]

Table 1: Key Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Formula | Relative Intensity |

| 285 | [M]⁺• (Molecular Ion) | [C₆F₉N₃]⁺• | High |

| 266 | [M-F]⁺ | [C₆F₈N₃]⁺ | Moderate |

| 216 | [M-CF₃]⁺ | [C₅F₆N₃]⁺ | Moderate |

| 69 | [CF₃]⁺ | [CF₃]⁺ | High |

The molecular ion peak [M]⁺• at m/z 285 confirms the molecular weight of the compound.[1] Its high relative intensity is indicative of a stable molecular structure capable of withstanding the high-energy ionization process without complete decomposition.

The fragmentation pattern is dominated by the cleavage of the strong C-F and C-C bonds. A significant peak is observed at m/z 266, corresponding to the loss of a single fluorine atom ([M-F]⁺). The loss of a complete trifluoromethyl radical leads to the fragment at m/z 216 ([M-CF₃]⁺). Unsurprisingly, the highly stable trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also a major peak in the spectrum.

Caption: EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. This technique is particularly useful for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan : A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to account for atmospheric and instrumental absorptions.

-

Sample Application : A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The IR beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.

-

Spectrum Generation : The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Data Interpretation

The IR spectrum of this compound is dominated by intense absorptions arising from the C-F and C=N bonds. Due to the high symmetry of the molecule, the number of observed bands may be less than theoretically predicted.

Table 2: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~1550-1600 | C=N stretch (in-ring) | Strong |

| ~1200-1300 | C-F stretch | Very Strong |

| ~1100-1200 | C-F stretch | Very Strong |

The most prominent features in the spectrum are the exceptionally strong absorption bands in the 1100-1300 cm⁻¹ region. These are characteristic of the C-F stretching vibrations of the trifluoromethyl groups. The high intensity is a direct result of the large change in dipole moment associated with the C-F bond stretch. The stretching vibrations of the C=N bonds within the triazine ring are expected to appear in the 1550-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹³C and ¹⁹F NMR are the most informative experiments. Due to the absence of hydrogen atoms, ¹H NMR is not applicable.

¹⁹F NMR Spectroscopy

Given the presence of nine fluorine atoms, ¹⁹F NMR is an essential characterization technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive.

-

Sample Preparation : Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard such as CFCl₃ (δ = 0.0 ppm) can be used for referencing.

-

Instrument Setup : The NMR spectrometer is tuned to the ¹⁹F frequency.

-

Data Acquisition : A standard one-pulse sequence is typically used. For routine spectra, proton decoupling is applied to simplify the spectrum, although no C-H or F-H couplings are expected for this molecule.

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

The molecular structure of this compound possesses a C₃ axis of symmetry. Consequently, all three -CF₃ groups are chemically and magnetically equivalent. Furthermore, the three fluorine atoms within each -CF₃ group are also equivalent due to rapid rotation around the C-C bond.

This high degree of symmetry leads to a remarkably simple ¹⁹F NMR spectrum consisting of a single sharp singlet .

Table 3: Predicted ¹⁹F NMR Data

| Estimated Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -65 to -75 | Singlet | -CF₃ |

The chemical shift is expected in the range of -65 to -75 ppm (relative to CFCl₃). This is characteristic of trifluoromethyl groups attached to an electron-deficient aromatic system like a triazine ring.[3] The electron-withdrawing nature of the triazine ring deshields the fluorine nuclei, causing a downfield shift compared to CF₃ groups on aliphatic systems.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

-

Sample Preparation : As with ¹⁹F NMR, dissolve the sample in a deuterated solvent.

-

Instrument Setup : Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition : A standard proton-decoupled pulse sequence is used. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Processing : Standard Fourier transformation and processing steps are applied.

Due to the molecule's symmetry, only two distinct carbon signals are expected in the ¹³C NMR spectrum.

-

Triazine Ring Carbons (C=N) : All three carbons in the triazine ring are equivalent. Their signal will be split into a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group (a two-bond coupling, ²JCF).

-

Trifluoromethyl Carbons (-CF₃) : All three carbons of the -CF₃ groups are equivalent. Their signal will be split into a quartet by the three directly attached fluorine atoms (a one-bond coupling, ¹JCF), which typically exhibits a very large coupling constant.

Table 4: Predicted ¹³C NMR Data

| Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) | Assignment |

| ~150-160 | Quartet | ²JCF ≈ 30-40 | C=N (Triazine Ring) |

| ~115-125 | Quartet | ¹JCF ≈ 270-290 | -CF₃ |

The triazine ring carbons are expected at a significant downfield shift (~150-160 ppm) due to their sp² hybridization and attachment to electronegative nitrogen atoms. The trifluoromethyl carbons are also significantly deshielded and will appear as a quartet with a characteristically large ¹JCF coupling constant.

References

An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a symmetrically substituted s-triazine, stands as a significant molecule in the landscape of fluorinated organic compounds. Its unique properties, imparted by the presence of three trifluoromethyl groups on the triazine core, have garnered considerable interest across various scientific disciplines. The strong electron-withdrawing nature of the CF3 groups significantly influences the electronic characteristics and reactivity of the triazine ring, rendering it a valuable building block in synthetic chemistry and a key component in advanced materials. This guide provides a comprehensive overview of the discovery, historical evolution of its synthesis, detailed chemical and physical properties, and its diverse applications, offering field-proven insights for researchers and professionals in the chemical sciences.

The Genesis of a Fluorinated Triazine: A Historical Perspective

The journey of this compound began in the mid-20th century, a period marked by burgeoning interest in organofluorine chemistry. The initial synthesis was not a direct construction of the final molecule but rather a two-step process, a common strategy at the time when handling reactive fluorinated precursors was a significant challenge.

The Pioneering Synthesis by McBee, Pierce, and Bolt (1947)

The first successful synthesis was reported by E. T. McBee, O. R. Pierce, and R. O. Bolt in 1947. Their approach was a testament to the experimental ingenuity required in early fluorine chemistry. The core of their strategy was to first construct the triazine ring with a more manageable substituent, the trichloromethyl group, and then perform a halogen exchange reaction to introduce the fluorine atoms.

The process involved two key stages:

-

Trimerization of Trichloroacetonitrile: The synthesis commenced with the cyclotrimerization of trichloroacetonitrile (CCl3CN) to form 2,4,6-tris(trichloromethyl)-1,3,5-triazine. This reaction was typically catalyzed by a Lewis acid. The choice of the trichloromethyl precursor was strategic; it is less volatile and easier to handle than its trifluoromethyl counterpart.

-

Fluorination: The resulting 2,4,6-tris(trichloromethyl)-1,3,5-triazine was then subjected to a vigorous fluorination reaction using a fluorinating agent such as antimony trifluoride (SbF3), often with a catalyst like antimony pentachloride (SbCl5). This halogen exchange, or "halex," reaction replaced the chlorine atoms with fluorine to yield the desired this compound.

This pioneering work laid the foundation for the exploration of perfluoroalkyl triazines, though the harsh reaction conditions and the multi-step nature of the synthesis presented challenges for scalability and yield optimization.

A More Direct Approach: The Trimerization of Trifluoroacetonitrile

A decade later, in 1957, a more direct and efficient route was developed by Reilly and Brown. Their method involved the direct cyclotrimerization of trifluoroacetonitrile (CF3CN). This approach eliminated the need for the halogen exchange step, representing a significant improvement in synthetic efficiency.

The direct trimerization, however, required high pressure and temperature to proceed without a catalyst. This highlighted a key challenge: the inherent stability of the C≡N bond in trifluoroacetonitrile, which necessitates energetic conditions to induce cyclization. Subsequent research has focused on the development of catalysts to facilitate this trimerization under milder conditions.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has evolved from the initial multi-step process to more direct catalytic methods. Understanding the causality behind these experimental choices is crucial for selecting the appropriate synthetic strategy.

Method 1: The Two-Step Halogen Exchange Route

-

Rationale: This method was born out of the necessity to work with less volatile and more manageable starting materials. Trichloroacetonitrile was a more accessible precursor in the early days of organofluorine chemistry. The subsequent fluorination, though requiring harsh conditions, was a known and somewhat reliable method for introducing fluorine into organic molecules.

-

Challenges: The primary drawbacks of this method are the multi-step nature, the use of corrosive and toxic reagents like antimony halides, and often moderate overall yields.

Method 2: High-Pressure, High-Temperature Trimerization of Trifluoroacetonitrile

-

Rationale: This approach is conceptually more straightforward and atom-economical. By directly trimerizing the desired nitrile, it avoids the generation of significant inorganic waste from the halogen exchange step.

-

Challenges: The requirement for high pressure and temperature poses significant engineering and safety challenges, limiting its practicality for large-scale industrial production without specialized equipment.

Method 3: Catalytic Trimerization of Trifluoroacetonitrile

-

Rationale: The development of catalytic systems aims to overcome the high energy barrier of the uncatalyzed trimerization. Catalysts, typically Lewis acids or transition metal complexes, can activate the nitrile group, allowing the reaction to proceed under milder conditions (lower temperature and pressure). This makes the process more energy-efficient, safer, and potentially more scalable.

-

Catalytic Systems: A variety of catalysts have been explored for nitrile trimerization, including strong acids, Lewis acids (e.g., AlCl3, BF3), and transition metal complexes. The choice of catalyst can significantly impact the reaction rate, yield, and selectivity.

| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| McBee, Pierce & Bolt | Trichloroacetonitrile | 1. Lewis Acid2. SbF3/SbCl5 | 1. Trimerization2. High Temp. Fluorination | Utilizes more manageable starting material | Multi-step, harsh conditions, moderate yield |

| Reilly & Brown | Trifluoroacetonitrile | None | High Pressure, High Temperature | Direct, atom-economical | Requires specialized equipment, safety concerns |

| Catalytic Trimerization | Trifluoroacetonitrile | Lewis Acids or Transition Metals | Milder Temperature and Pressure | Higher efficiency, safer, more scalable | Catalyst cost and sensitivity |

Properties of this compound

The physical and chemical properties of this triazine are largely dictated by the strong inductive effect of the nine fluorine atoms.

| Property | Value |

| Molecular Formula | C6F9N3 |

| Molecular Weight | 285.07 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 98.3-98.5 °C at 748 mmHg |

| Density | 1.596 g/mL at 25 °C |

| Refractive Index | n20/D 1.313 |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): The 19F NMR spectrum is a key characterization tool, typically showing a single resonance for the nine equivalent fluorine atoms of the three CF3 groups. The 13C NMR spectrum will show characteristic signals for the triazine ring carbons and the trifluoromethyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the C-F bonds and the triazine ring vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2]

Applications: A Versatile Building Block and Functional Material

The unique combination of thermal stability, chemical inertness, and strong electron-withdrawing character makes this compound a valuable compound in several advanced applications.

Advanced Materials Science

-

Perfluoroelastomers (FFKM): Triazine-based crosslinking systems are crucial for achieving the highest performance in perfluoroelastomers.[3] These materials are used in extreme chemical and thermal environments, such as in semiconductor manufacturing and aerospace applications, where traditional elastomers would fail.[3] The triazine crosslinks provide superior thermal stability and chemical resistance.[3]

-

Functional Fluids: The high thermal stability and resistance to oxidative and reductive degradation make perfluoroalkyl triazines, including the trifluoromethyl derivative, valuable as heat transfer media, coolants, and moderators in specialized applications.[4]

-

Covalent Organic Frameworks (COFs): Fluorinated triazines serve as building blocks for the synthesis of covalent organic frameworks.[5] These porous materials have applications in gas storage, separation, and catalysis. The incorporation of fluorine can enhance the material's properties, such as its affinity for specific molecules.[5]

Electrochemistry

-

Battery Electrolytes: this compound has been investigated as an additive or co-solvent in electrolytes for lithium-ion batteries and other electrochemical devices. Its high electrochemical stability and potential to improve the safety and performance of batteries make it an attractive candidate for next-generation energy storage systems.

Synthetic Chemistry

-

Versatile Reagent: The triazine serves as a useful intermediate in the synthesis of more complex heterocyclic compounds.[6] For example, it can be used to prepare pyrazolo[3,4-d]pyrimidine derivatives, which are of interest in medicinal chemistry.[6]

Experimental Protocols

Synthesis of this compound via Catalytic Trimerization of Trifluoroacetonitrile

Disclaimer: This is a representative protocol and should be adapted and optimized based on available laboratory equipment and safety protocols. Trifluoroacetonitrile is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Materials:

-

Trifluoroacetonitrile (CF3CN)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl3)

-

Anhydrous, inert solvent (e.g., tetrachloroethane)

-

High-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge

Procedure:

-

The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

The anhydrous solvent and the Lewis acid catalyst are charged into the reactor under an inert atmosphere.

-

The reactor is cooled, and a pre-determined amount of liquefied trifluoroacetonitrile is carefully transferred into the reactor.

-

The reactor is sealed, and the mixture is slowly heated to the desired reaction temperature while stirring. The reaction progress is monitored by observing the pressure drop.

-

After the reaction is complete (indicated by the stabilization of pressure), the reactor is cooled to room temperature.

-

Any unreacted trifluoroacetonitrile is safely vented.

-

The reaction mixture is carefully quenched and worked up to isolate the crude product.

-

The crude product is purified by fractional distillation to obtain pure this compound.

Caption: Catalytic synthesis of this compound.

Conclusion

From its challenging initial synthesis to its current role as a valuable component in advanced materials and a versatile synthetic building block, this compound has carved a significant niche in the field of organofluorine chemistry. The evolution of its synthesis from a multi-step halogen exchange process to a more direct and efficient catalytic trimerization of trifluoroacetonitrile showcases the progress in synthetic methodologies. Its unique electronic properties and high stability continue to drive research into new applications, promising further innovations in materials science, electrochemistry, and beyond. This guide has provided a comprehensive technical overview to aid researchers and professionals in understanding and harnessing the potential of this remarkable fluorinated triazine.

References

- 1. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]

- 3. exfluor.com [exfluor.com]

- 4. US2981734A - Perfluoroalkyl triazines - Google Patents [patents.google.com]

- 5. Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Foreword: The Strategic Value of Trifluoromethylated Triazines

An In-Depth Technical Guide to the Fundamental Reactivity of Trifluoromethylated Triazines

In the landscape of modern chemical sciences, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties.[1] Its high electronegativity, metabolic stability, and lipophilicity make it an invaluable substituent in pharmaceuticals and agrochemicals.[2] When this group is appended to a 1,3,5-triazine core—an electron-deficient, six-membered heterocycle known for its rigid structure and versatile substitution chemistry—the resulting molecule becomes a highly reactive and synthetically valuable scaffold.[3][4]

This guide provides an in-depth exploration of the core reactivity of trifluoromethylated triazines. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern their behavior. The focus will be on providing field-proven insights into their synthesis, their profound electrophilicity that drives nucleophilic aromatic substitution, their participation in cycloaddition reactions, and their burgeoning applications in drug discovery and materials science.

Synthetic Pathways to Trifluoromethylated Triazines

The construction of the trifluoromethylated triazine scaffold can be approached through several strategic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the triazine ring.

Cyclization and Cycloaddition Strategies

One elegant approach involves forming the triazine ring from acyclic, trifluoromethyl-containing precursors. A notable example is the silver-catalyzed [3+3] dipolar cycloaddition of 2,2,2-trifluorodiazoethane with glycine imines. This reaction initially furnishes tetrahydrotriazines, which can then be oxidized to the aromatic trifluoromethylated triazine.[5]

Another powerful method is the [2+1+3] cycloaddition of trifluoroacetaldehyde N-sulfonylhydrazones with hexahydro-1,3,5-triazines, which provides a direct, metal-free route to trifluoromethylated tetrahydro-1,2,4-triazines in high yields.[6]

Post-Synthetic Trifluoromethylation and Functionalization

A more common and highly versatile strategy involves the modification of a pre-formed triazine ring. A robust method begins with the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[7] The trichloromethyl group can be introduced and subsequently converted to a trifluoromethyl group. For instance, reacting N-trichloroacetamidinoguanidines with trifluoroacetic acid derivatives yields 4-trichloromethyl-6-trifluoromethyl-1,3,5-triazines. The remaining trichloromethyl group can then be substituted by nucleophiles such as alcohols or thiols.[8] This stepwise approach allows for the controlled and differential functionalization of the triazine core.

The overall synthetic logic is visualized in the workflow below.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. EP0482477A1 - Process for the preparation of 6-trifluoromethyl-1,3,5-triazines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, a halogenated heterocyclic compound, is a molecule of significant interest in various fields of chemical research and development. Its unique structure, characterized by a triazine core symmetrically substituted with three trifluoromethyl groups, imparts a range of distinctive physical and chemical properties. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering valuable insights for its application in synthesis, materials science, and as a secondary battery electrolyte in power storage systems.[1][2] The strategic placement of the highly electronegative trifluoromethyl groups on the triazine ring dramatically influences its electron density, stability, and reactivity, making a thorough understanding of its physical properties essential for its effective utilization.

Physicochemical Properties

The physical attributes of this compound are well-documented across various chemical suppliers and databases. A summary of these properties is presented below for facile reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₉N₃ | [1][3][4][5][6][7] |

| Molecular Weight | 285.07 g/mol | [1][4][5][6][7][8][9] |

| CAS Number | 368-66-1 | [1][2][3][4][5][7][8][9][10] |

| Appearance | Clear, colorless liquid | [1][11][12] |

| Melting Point | -25 °C (-13 °F) | [11] |

| -24.7 °C | [1] | |

| Boiling Point | 98.3-98.5 °C at 748 mmHg | [1][2][8][13] |

| 95.5 °C | [14] | |

| 135 °C | [11] | |

| Density | 1.596 g/mL at 25 °C | [1][8][14] |

| 1.59 g/mL | [3] | |

| Refractive Index (n²⁰/D) | 1.313 | [1][8] |

| 1.3220 | [3] | |

| Solubility | Insoluble in water.[11] Sparingly soluble in chloroform, slightly soluble in methanol.[1] | [1][11] |

| Vapor Pressure | 10 mmHg at 25 °C | [11] |

| Flash Point | >230 °F (>110 °C) | [1][14] |

| 113 °C (closed cup) | [8] |

The low melting point and relatively high boiling point indicate that this compound exists as a liquid over a broad temperature range, which is a crucial consideration for its handling and use in various applications. The high density is a direct consequence of the presence of nine fluorine atoms in its structure. Its insolubility in water and solubility in organic solvents are typical for highly fluorinated organic compounds.

Molecular Structure

The molecular structure of this compound is central to its properties. The planar, aromatic 1,3,5-triazine ring provides a stable core, while the three trifluoromethyl groups, with their strong electron-withdrawing nature, significantly influence the electronic characteristics of the molecule.

Caption: Molecular structure of this compound.

Spectral Data

Spectroscopic data is vital for the identification and characterization of this compound. While detailed spectral analyses are beyond the scope of this guide, key spectral information is available. Mass spectrometry data confirms the molecular weight of the compound.[6] Infrared (IR) and Raman spectra are also available, providing information about the vibrational modes of the molecule.[9]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures for all chemical compounds. This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[12]

Hazard Classifications:

-

Acute toxicity (Oral, Dermal, Inhalation), Category 4.[9][12]

-

Skin Corrosion/Irritation, Category 2.[12]

-

Specific target organ toxicity (single exposure), Category 3 (Respiratory system).[9][12]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapor or mist.[12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] Recommended storage temperature is 2-8°C.[1][14]

-

Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[11][12]

Conclusion

This compound is a specialty chemical with a unique set of physical properties that make it valuable for specific applications in research and industry. Its liquid state over a wide temperature range, high density, and solubility in organic solvents are key characteristics to consider in its use. The presence of the trifluoromethyl groups not only defines its physical attributes but also its chemical reactivity. Adherence to strict safety protocols is paramount when working with this compound to ensure the well-being of laboratory personnel. This guide provides a foundational understanding of the physical characteristics of this compound to support its safe and effective use in scientific endeavors.

References

- 1. This compound CAS#: 368-66-1 [m.chemicalbook.com]

- 2. 368-66-1 | CAS DataBase [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. CAS RN 368-66-1 | Fisher Scientific [fishersci.ca]

- 6. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]

- 7. This compound | 368-66-1 [chemicalbook.com]

- 8. 2,4,6-トリス(トリフルオロメチル)-1,3,5-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound(368-66-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 368-66-1 [chemicalbook.com]

- 14. parchem.com [parchem.com]

An In-depth Technical Guide to the Solubility of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Recognizing the current gap in publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical considerations, and practical experimental protocols necessary to determine its solubility in various organic solvents.

Introduction: Understanding this compound

This compound is a unique heterocyclic compound characterized by a triazine core symmetrically substituted with three trifluoromethyl groups.[1][2][3] Its chemical structure, with the empirical formula C₆F₉N₃, results in a high molecular weight of approximately 285.07 g/mol and a suite of distinctive physicochemical properties.[1][2] This compound is a liquid at room temperature, with a boiling point of 98.3-98.5 °C at 748 mmHg and a density of 1.596 g/mL at 25 °C.[1][4]

The presence of nine fluorine atoms imparts significant electronic and steric effects, influencing its reactivity and intermolecular interactions. These characteristics are pivotal in its application, for instance, as a secondary battery electrolyte in power storage systems.[4] A thorough understanding of its solubility is paramount for designing and optimizing processes such as formulation, reaction chemistry, and purification.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound provides critical insights into its expected solubility.

Key Molecular Features Influencing Solubility:

-

High Fluorination: The trifluoromethyl groups are strongly electron-withdrawing and create a molecule with a low polarizability. This high degree of fluorination leads to weak van der Waals forces.

-

Aprotic Nature: The molecule lacks hydrogen bond donors, precluding this strong intermolecular interaction with protic solvents.

-

Symmetrical Structure: The symmetrical distribution of the trifluoromethyl groups results in a low overall dipole moment.

Based on these features, it is anticipated that this compound will exhibit preferential solubility in non-polar or weakly polar aprotic solvents. Its solubility is likely to be limited in highly polar and protic solvents due to the energy penalty of disrupting the strong solvent-solvent interactions (like hydrogen bonding in alcohols or water) without the ability to form correspondingly strong solute-solvent interactions.

Qualitative data from chemical suppliers indicates that this compound is "sparingly" soluble in chloroform and "slightly" soluble in methanol.[4] This aligns with the theoretical predictions, as chloroform is a weakly polar aprotic solvent, while methanol is a polar protic solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 368-66-1 | [1] |

| Molecular Formula | C₆F₉N₃ | [1][2] |

| Molecular Weight | 285.07 g/mol | [1][2] |

| Form | Liquid | [1] |

| Boiling Point | 98.3-98.5 °C / 748 mmHg | [1][4] |

| Density | 1.596 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.313 | [1][4] |

| Qualitative Solubility | Chloroform (Sparingly), Methanol (Slightly) | [4] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive quantitative data, an experimental approach is necessary. The following protocol describes a robust and self-validating method for determining the solubility of this compound in a range of organic solvents. The isothermal shake-flask method is a gold standard for solubility determination.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethyl acetate, tetrahydrofuran, acetonitrile, methanol, ethanol, DMSO) of analytical grade or higher

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatograph with a UV detector.

Step-by-Step Experimental Workflow

-

Preparation of Solvent Systems: Add a known volume or weight of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved liquid solute at the end of the equilibration period is essential.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. Constant agitation is crucial.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 24 hours to allow for the complete separation of the excess solute from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Quantification: Determine the concentration of this compound in the filtered aliquot using a pre-validated analytical method (e.g., GC or HPLC). This involves creating a calibration curve with standards of known concentrations.

-

Calculation of Solubility: From the concentration determined in the previous step, calculate the solubility in desired units (e.g., g/100 mL, mol/L).

Caption: Workflow for experimental solubility determination.

Causality of Experimental Choices and Self-Validation

-

Excess Solute: The addition of an excess of the triazine derivative is critical to ensure that the solution is truly saturated at equilibrium. This is the cornerstone of the shake-flask method.

-

Equilibration Time: A prolonged equilibration time with constant agitation is necessary to overcome any kinetic barriers to dissolution and to ensure that a true thermodynamic equilibrium is reached.

-

Temperature Control: Solubility is highly temperature-dependent. A thermostatic bath ensures that the measurement is performed at a constant and known temperature.

-

Phase Separation and Filtration: These steps are crucial to prevent undissolved solute from being included in the sample for analysis, which would lead to an overestimation of solubility. The use of a syringe filter is a key step for accuracy.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used for quantification. A well-calibrated GC or HPLC method provides the necessary precision and selectivity.

Intermolecular Interactions and Solubility Trends

The interactions between this compound and various organic solvents can be visualized to understand the expected solubility trends.

Caption: Predicted solute-solvent interactions.

-

Non-polar Solvents (e.g., Hexane, Toluene): The primary interactions will be weak van der Waals forces. As these are the same type of forces present between the triazine molecules, dissolution is expected to be favorable.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents possess a dipole moment. While the triazine has a low overall dipole, localized dipoles exist. Dipole-induced dipole and London dispersion forces will be the main drivers of solvation. Moderate solubility is anticipated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. The energy required to break these solvent-solvent bonds is significant, and the triazine cannot form compensatory hydrogen bonds. Consequently, solubility is expected to be low.

Conclusion

References

theoretical studies on 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

An In-depth Technical Guide to the Theoretical Studies of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Abstract

This compound, hereafter referred to as TTT, is a unique heterocyclic compound characterized by a nitrogen-rich aromatic core and potent electron-withdrawing trifluoromethyl substituents. This combination imparts a set of remarkable electronic and chemical properties that are of significant interest to researchers in materials science, synthetic chemistry, and drug development. Due to the challenges associated with its experimental handling and characterization, theoretical and computational studies have become indispensable tools for elucidating its fundamental nature. This whitepaper provides a comprehensive overview of the theoretical understanding of TTT, focusing on its electronic structure, predicted spectroscopic signatures, and reactivity profile. Furthermore, it offers a detailed protocol for conducting computational investigations on this molecule, aiming to equip researchers with the knowledge to explore its potential applications.

Introduction: The Significance of a Highly Fluorinated Triazine

The 1,3,5-triazine scaffold is a cornerstone in various chemical domains, from agriculture to polymer chemistry.[1] The symmetrical substitution of the triazine ring with three trifluoromethyl (CF₃) groups dramatically alters its intrinsic properties. The CF₃ groups, being among the strongest electron-withdrawing groups in organic chemistry, create a highly electron-deficient aromatic system in TTT. This pronounced electronic feature is the primary determinant of its unique reactivity and potential utility as a building block for advanced materials.

Theoretical studies offer a powerful lens through which to investigate TTT at a molecular level. They allow for the prediction of properties that are difficult or hazardous to measure experimentally and provide deep insights into reaction mechanisms, guiding the design of new synthetic routes and functional materials. This guide will synthesize the current theoretical understanding of TTT, providing a framework for future research endeavors.

Molecular Geometry and Electronic Landscape

At the heart of TTT lies a planar, aromatic 1,3,5-triazine ring. The molecule possesses a high degree of symmetry, belonging to the D₃h point group. Theoretical calculations, primarily using Density Functional Theory (DFT), are crucial for determining its precise geometric parameters.

The strong electronegativity of the fluorine atoms in the CF₃ groups pulls electron density away from the triazine ring. This inductive effect is the dominant electronic feature of the molecule. A Molecular Electrostatic Potential (MEP) map, a common output of quantum chemical calculations, would visually confirm this, showing a region of high positive potential (electron deficiency) around the triazine core and regions of high negative potential around the fluorine atoms. This electron-deficient character makes the carbon atoms of the triazine ring highly electrophilic.

Predicted Geometrical Parameters

The following table summarizes the key geometrical parameters of TTT, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). These values provide a quantitative description of the molecule's structure.

| Parameter | Predicted Value | Description |

| C-N Bond Length (in ring) | ~1.33 Å | Shorter than a typical C-N single bond, indicating aromatic character. |

| C-C(F₃) Bond Length | ~1.50 Å | A standard single bond length between sp² and sp³ carbon atoms. |

| C-F Bond Length | ~1.34 Å | Typical for a trifluoromethyl group. |

| N-C-N Bond Angle | ~127° | Slightly larger than the ideal 120° for sp² hybridization due to steric and electronic effects. |

| C-N-C Bond Angle | ~113° | Smaller than the ideal 120°, accommodating the geometry of the six-membered ring. |

graph TTT_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];// Nodes for the triazine ring N1 [label="N", pos="0,1.4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="1.21,0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N2 [label="N", pos="1.21,-0.7!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="0,-1.4!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N3 [label="N", pos="-1.21,-0.7!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1.21,0.7!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes for the trifluoromethyl groups C_CF3_1 [label="C", pos="2.42,1.4!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F1a [label="F", pos="2.9,2.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1b [label="F", pos="3.4,1.0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F1c [label="F", pos="2.0,1.9!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C_CF3_2 [label="C", pos="0,-2.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F2a [label="F", pos="0.5,-3.6!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2b [label="F", pos="-0.5,-3.6!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2c [label="F", pos="0,-3.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C_CF3_3 [label="C", pos="-2.42,1.4!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F3a [label="F", pos="-2.9,2.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3b [label="F", pos="-3.4,1.0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3c [label="F", pos="-2.0,1.9!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the triazine ring N1 -- C1; C1 -- N2; N2 -- C2; C2 -- N3; N3 -- C3; C3 -- N1;

// Edges for the trifluoromethyl groups C1 -- C_CF3_1; C_CF3_1 -- F1a; C_CF3_1 -- F1b; C_CF3_1 -- F1c;

C2 -- C_CF3_2; C_CF3_2 -- F2a; C_CF3_2 -- F2b; C_CF3_2 -- F2c;

C3 -- C_CF3_3; C_CF3_3 -- F3a; C_CF3_3 -- F3b; C_CF3_3 -- F3c; }

Caption: Molecular structure of this compound.

Predicted Spectroscopic Signatures

Computational chemistry provides reliable predictions of various spectroscopic properties, which are invaluable for the identification and characterization of TTT. Experimental spectra are available in databases like PubChem, allowing for a direct comparison between theory and reality.[2]

-

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For TTT, strong IR absorptions are expected for C-F stretching modes (typically in the 1100-1300 cm⁻¹ region) and for the triazine ring breathing and stretching modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the molecule's symmetry, only two signals are expected: one for the three equivalent carbon atoms in the triazine ring and one for the three equivalent carbon atoms of the CF₃ groups. The ring carbons are expected to be significantly downfield due to their electrophilic nature.

-

¹⁹F NMR: A single resonance is expected for the nine equivalent fluorine atoms.

-

-

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. TTT is expected to have its primary absorptions in the UV region, corresponding to π → π* transitions within the aromatic system.

Reactivity Profile: A Potent Electrophile

The most significant chemical characteristic of TTT, derived from its electronic structure, is its high reactivity towards nucleophiles. The electron-deficient triazine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is analogous to the well-documented reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which is a widely used synthetic building block.[3][4] However, the trifluoromethyl groups are much more strongly electron-withdrawing than chlorine atoms, making TTT an even more potent electrophile.

Theoretical studies can map out the entire reaction pathway for nucleophilic attack on TTT. This involves:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms of the triazine ring.

-

Formation of a Meisenheimer Complex: A tetrahedral intermediate, known as a Meisenheimer complex, is formed. This is typically the rate-determining step, and its stability can be calculated.

-

Leaving Group Departure: While the CF₃ group is not a traditional leaving group like a halide, under certain conditions or with specific nucleophiles, subsequent reactions can occur. More commonly, TTT would be used as a core to which nucleophiles are added, assuming a reaction that displaces a different leaving group in a precursor, or in reactions where the CF₃ group itself is transformed.

The primary utility of TTT in synthesis would be as a highly activated core for the construction of complex, symmetrically substituted molecules.

Caption: A generalized pathway for nucleophilic attack on the TTT core.

A Standardized Protocol for Theoretical Investigation

To ensure trustworthiness and reproducibility, a self-validating computational protocol is essential. The following step-by-step methodology outlines a robust approach for the theoretical study of TTT and its derivatives.

Experimental Protocol: Computational Workflow

-

Structure Optimization and Frequency Calculation:

-

Objective: To find the lowest energy structure (equilibrium geometry) of the molecule.

-

Software: Gaussian, ORCA, Spartan, or similar quantum chemistry packages.

-

Method: Employ Density Functional Theory (DFT). A suitable functional is B3LYP for general-purpose calculations or a range-separated functional like ωB97X-D for better handling of non-covalent interactions.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing anions and lone pairs, while polarization functions (d,p) are crucial for describing bonding accurately.

-

Validation: A subsequent frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Electronic Property Analysis:

-

Objective: To understand the distribution of electrons and identify reactive sites.

-

Methods:

-

Natural Bond Orbital (NBO) Analysis: To determine the atomic charges and analyze orbital interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron-rich and electron-deficient regions of the molecule.

-

-

Interpretation: The results will quantitatively confirm the electrophilic nature of the triazine ring carbons and the nucleophilic character of the fluorine atoms.

-

-

Spectroscopic Predictions:

-

Objective: To generate theoretical spectra for comparison with experimental data.

-

Methods:

-

IR/Raman: Frequencies are obtained from the output of the frequency calculation.

-

NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method. Calculated chemical shifts should be referenced against a standard compound (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

-

UV-Vis: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.

-

-